Trifluoro(prop-1-yn-1-yl)boranuide
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Overview
Description
Trifluoro(prop-1-yn-1-yl)boranuide is a chemical compound with the molecular formula C3H3BF3. It is known for its unique properties and applications in various fields of science and industry. This compound is often used in organic synthesis and has gained attention due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trifluoro(prop-1-yn-1-yl)boranuide can be synthesized through several methods. One common approach involves the reaction of prop-1-yne with boron trifluoride in the presence of a suitable base, such as potassium fluoride. The reaction typically occurs in an inert atmosphere and at controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common practices to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Trifluoro(prop-1-yn-1-yl)boranuide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the trifluoro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles can be used, and reactions are often conducted in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetaldehyde, while reduction can produce trifluoropropanol .
Scientific Research Applications
Trifluoro(prop-1-yn-1-yl)boranuide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which trifluoro(prop-1-yn-1-yl)boranuide exerts its effects involves interactions with various molecular targets. The trifluoro group enhances the compound’s reactivity, allowing it to participate in a wide range of chemical reactions. The boron atom can form stable complexes with other molecules, facilitating catalytic processes and enhancing reaction efficiency .
Comparison with Similar Compounds
Similar Compounds
- Potassium trifluoro(prop-1-en-2-yl)borate
- Potassium trifluoro(prop-1-en-2-yl)boranuide
- Potassium trifluoro(prop-2-yn-1-yl)borate
Uniqueness
Trifluoro(prop-1-yn-1-yl)boranuide stands out due to its unique combination of a trifluoro group and a boron atom, which imparts distinct reactivity and stability. This makes it a valuable compound in various chemical transformations and applications .
Properties
IUPAC Name |
trifluoro(prop-1-ynyl)boranuide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3BF3/c1-2-3-4(5,6)7/h1H3/q-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPHVRUQNVYZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C#CC)(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3BF3- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
106.86 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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